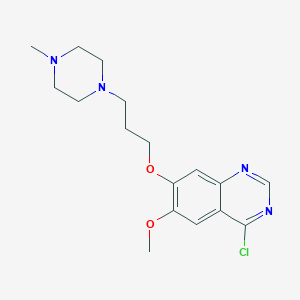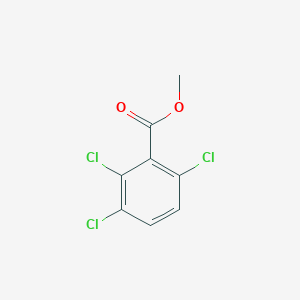
Methyl 2,3,6-trichlorobenzoate
説明
Methyl 2,3,6-trichlorobenzoate is a chemical compound with the molecular formula C8H5Cl3O2 . It is also known by other names such as 2,3,6-Trichlorobenzoic acid methyl ester and Benzoic acid, 2,3,6-trichloro-, methyl ester . The molecular weight of this compound is 239.5 g/mol .
Molecular Structure Analysis
The molecular structure of Methyl 2,3,6-trichlorobenzoate consists of a benzene ring substituted with three chlorine atoms and a methyl ester group . The compound contains a total of 18 bonds, including 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .Physical And Chemical Properties Analysis
Methyl 2,3,6-trichlorobenzoate has several computed properties. It has a XLogP3 of 3.4, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has no hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 2 rotatable bonds . Its exact mass and monoisotopic mass are both 237.935512 g/mol . The topological polar surface area is 26.3 Ų , and it has a heavy atom count of 13 .科学的研究の応用
Herbicide Analysis and Formulation
- Liquid-Liquid Chromatographic Method : A method for determining 2,3,6-trichlorobenzoic acid in MCPA/TBA herbicides using liquid-liquid partition chromatography has been developed. This approach demonstrates precision in analyzing chlorobenzoic acid impurities in herbicide formulations (Gardner & Overton, 1960).
Environmental Persistence and Movement
- Soil Persistence Study : Research indicates that 2,3,6-trichlorobenzoic acid persists in soil for extended periods. An 11-year study in silty clay loam soil revealed significant persistence and varying degrees of penetration, suggesting a lasting environmental impact of this compound (Phillips, 1968).
Plant Growth and Herbicide Impact
- Impact on Wheat Plants : Studies using gas chromatography explored the uptake and persistence of 2,3,6-trichlorobenzoic acid in wheat plants. The compound was found in seeds and straw at harvest, suggesting its stability within plant systems (Balayannis, Smith, & Wain, 1965).
Electroreduction and Organic Compound Analysis
- Electroreduction Studies : Research on the electroreduction of chlorinated methyl benzoates, including methyl 2,3,4-trichlorobenzoate, has been conducted. This study provides insights into the regioselectivity and reaction mechanisms involved in the electroreduction process (Gassmann & Voss, 2008).
Photocatalytic Degradation
- Photocatalytic Treatment of 2,3,6-TBA : The photocatalytic degradation of 2,3,6-trichlorobenzoic acid using aqueous TiO(2) dispersions has been studied. Complete mineralization of the organic carbon to CO(2) and transformation of organic chlorine into chloride ion were observed, providing a potential method for environmental remediation (Bianco Prevot & Pramauro, 1999).
Microbial Degradation and Utilization
- Microbial Populations in Sewage : Investigation into the decomposition of chlorobenzoates by sewage microorganisms revealed that certain chlorobenzoates, including 2,3,6-trichlorobenzoate, were not degraded by sewage flora. This highlights challenges in biodegradation and environmental processing of such compounds (DiGeronimo, Nikaido, & Alexander, 1979).
Co-metabolism in Microbial Cultures
- Degradative Properties of Mixed Cultures : A study on the degradative capabilities of a mixed bacterial culture towards chlorobenzoates, including 2,3,6-trichlorobenzoate, found that while some chlorobenzoates were completely oxidized, others like 2,3,6-trichlorobenzoate did not undergo co-metabolic transformation. This research informs microbial treatment strategies for environmental pollutants (Baggi et al., 2008).
Chemical Reactions and Molecular Studies
- Chlorination and Hydrolysis Reactions : The chlorination of certain methyl trichlorobenzoates and subsequent hydrolysis reactions were studied, providing insights into the chemical properties and potential transformations of these compounds (Varaksina et al., 2005).
Herbicide Mineralization
- Co-culture of Bacteria for Mineralization : A co-culture of anaerobic and aerobic bacteria was used to study the mineralization of 2,3,6-trichlorobenzoic acid. The process depended on the oxygen input, highlighting a method for the bioremediation of this herbicide (Gerritse & Gottschal, 1992).
Plant Growth Regulator Research
- Structural/Activity Relationship Study : An investigation into substituted benzoic acids, including 2,3,6-trichlorobenzoic acid, revealed its high activity as a plant growth regulator. This study contributes to understanding the relationship between chemical structure and biological activity (Veldstra, 2010).
Nitrogen Fixation Impact in Soil
- Effect on Azotobacter Nitrogen Fixation : A study on the effect of 2,3,6-trichlorobenzoic acid on nitrogen fixation in soil by Azotobacter vinelandii revealed inhibitory effects at various concentrations, indicating potential impacts on soil fertility (Moreno et al., 1988).
Reactivity with Sulfur-Centered Nucleophiles
- Study on Methyl Dichlorobenzoates : The reactivity of methyl dichlorobenzoates, including methyl 2,3,6-trichlorobenzoate, with sulfur-centered nucleophiles was explored. The results offer insights into the potential for developing less toxic herbicides (Uranga, Montañez, & Santiago, 2012).
Molecular Structure and Conformational Studies
- Gas Electron Diffraction Analysis : A study on the molecular structure and conformation of methyl 3-chlorobenzoate provides a comparative perspective on the structural properties of chlorobenzoates, including the 2,3,6-trichlorobenzoate variant (Takashima et al., 1999).
Soil and Sediment Analysis
- GC-SIM Method for Soil and Sediments : Capillary gas chromatographic analysis of acid herbicides, including 2,3,6-trichlorobenzoic acid, was applied to soil and sediment samples, demonstrating a method for environmental monitoring and analysis (Tsukioka & Murakami, 1989).
特性
IUPAC Name |
methyl 2,3,6-trichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWDHDKEHFFNQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346248 | |
| Record name | Methyl 2,3,6-trichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,6-trichlorobenzoate | |
CAS RN |
2694-06-6 | |
| Record name | Methyl 2,3,6-trichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,3,6-trichlorobenzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JM9JLC9LT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



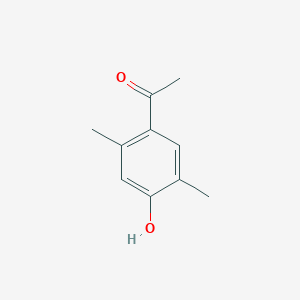
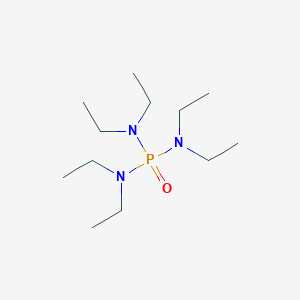
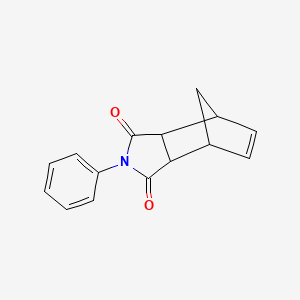
![Benzamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B3050482.png)
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbaldehyde](/img/structure/B3050483.png)
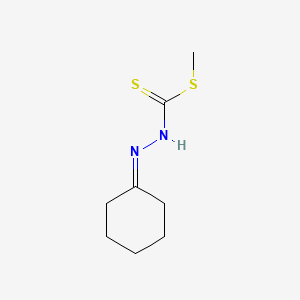

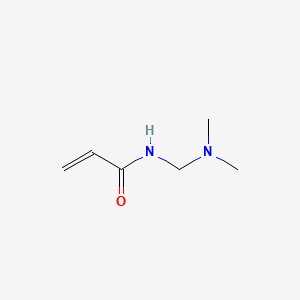
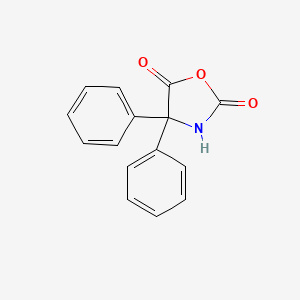
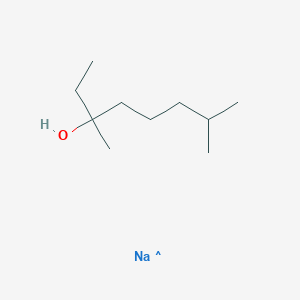
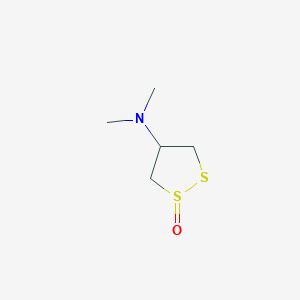
![5-[3-(tert-Butyl)-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3050493.png)
